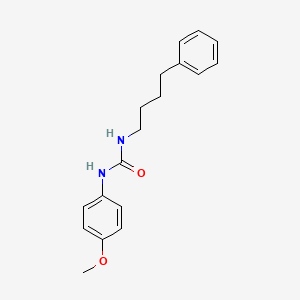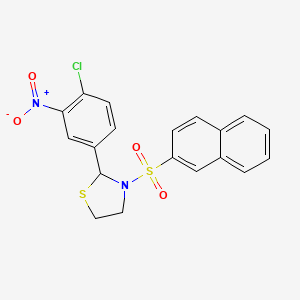![molecular formula C17H18ClNOS2 B5014266 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide, also known as CAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAPT is a thiol-containing compound that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide involves the inhibition of certain enzymes. In the case of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. This results in improved cognitive function. In the case of cancer, this compound inhibits the activity of histone deacetylases, leading to the dysregulation of gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of Alzheimer's disease, this compound has been shown to improve cognitive function and memory. In the case of cancer, this compound has been shown to inhibit cancer cell growth and induce cell death.
実験室実験の利点と制限
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for the study of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential toxicity.
合成法
The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide involves the reaction of 2-chloroethylamine hydrochloride with 3-chlorobenzyl mercaptan to form N-[2-(3-chlorobenzylthio)ethyl]amine. This intermediate is then reacted with phenylthioacetic acid to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease, as the accumulation of acetylcholine in the brain is associated with improved cognitive function.
This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer, as the dysregulation of gene expression is a hallmark of cancer.
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-4-5-14(11-15)12-21-10-9-19-17(20)13-22-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVUBDZNMYAKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5014195.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5014209.png)
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)

![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)


![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)

![ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B5014271.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)
![1-ethoxy-2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5014278.png)